![molecular formula C11H17N3O3 B5617833 1-methyl-4-[(5-nitrofuran-2-yl)methyl]-1,4-diazepane](/img/structure/B5617833.png)
1-methyl-4-[(5-nitrofuran-2-yl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[(5-nitrofuran-2-yl)methyl]-1,4-diazepane is a compound that belongs to the class of nitrofuran derivatives. Nitrofurans are known for their broad spectrum of biological activities, particularly their antibacterial properties. The compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a nitrofuran moiety, which is a furan ring substituted with a nitro group. This unique structure imparts significant pharmacological potential to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(5-nitrofuran-2-yl)methyl]-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Nitro Group: The nitrofuran moiety can be introduced through nitration reactions using nitrating agents such as nitric acid and acetic anhydride.
Coupling of the Nitrofuryl Moiety with the Diazepane Ring: The final step involves coupling the nitrofuran moiety with the diazepane ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(5-nitrofuran-2-yl)methyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under reducing conditions.
Reduction: The nitrofuran moiety can be reduced to a furan ring.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and bases.
Major Products Formed
Reduction of the Nitro Group: The major product is the corresponding amine derivative.
Oxidation of the Furan Ring: The major product is the corresponding carboxylic acid derivative.
Scientific Research Applications
1-methyl-4-[(5-nitrofuran-2-yl)methyl]-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its antibacterial and antifungal properties.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(5-nitrofuran-2-yl)methyl]-1,4-diazepane involves the following steps:
Activation: The nitrofuran moiety is reduced to form reactive intermediates.
Interaction with Molecular Targets: The reactive intermediates interact with bacterial DNA and proteins, leading to the disruption of essential cellular processes.
Pathways Involved: The compound targets bacterial enzymes involved in DNA replication and repair, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A nitrofuran derivative used as an antibiotic for urinary tract infections.
Furazolidone: Another nitrofuran derivative used to treat bacterial and protozoal infections.
Uniqueness
1-methyl-4-[(5-nitrofuran-2-yl)methyl]-1,4-diazepane is unique due to its diazepane ring, which imparts distinct pharmacological properties compared to other nitrofuran derivatives. This structural feature enhances its potential as a versatile antimicrobial agent.
Properties
IUPAC Name |
1-methyl-4-[(5-nitrofuran-2-yl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-12-5-2-6-13(8-7-12)9-10-3-4-11(17-10)14(15)16/h3-4H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHPYHZVXPYGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-[1-tert-butyl-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]ethyl}-5-methyl-1H-tetrazole](/img/structure/B5617753.png)
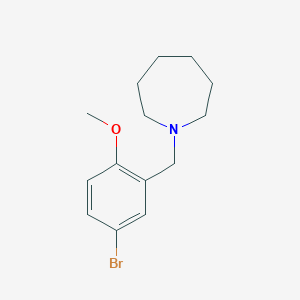
![2-(4-fluorophenyl)-6-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5617769.png)
![1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione](/img/structure/B5617789.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B5617797.png)
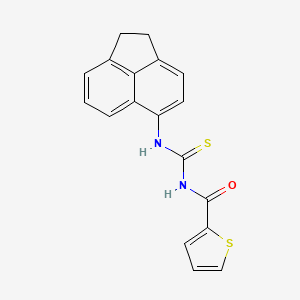
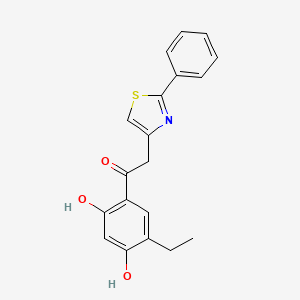
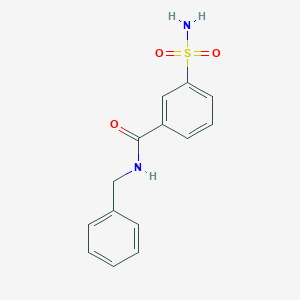
![8-(2-morpholinylcarbonyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5617829.png)
![N-benzyl-1-ethyl-N-[(3-methyl-2-pyridinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5617836.png)
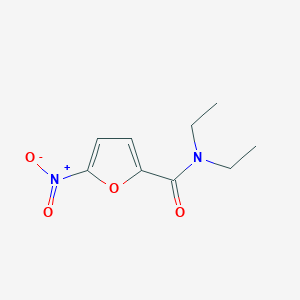
![1-methyl-2-oxo-8-(4-phenoxybutanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5617868.png)
![N-[4-(1H-benzimidazol-1-ylcarbonyl)phenyl]acetamide](/img/structure/B5617872.png)
![6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5617880.png)
